REACTION_CXSMILES
|
Cl.[F:2][C:3]1([F:34])[O:7][C:6]2[CH:8]=[CH:9][C:10]([C:12]3([C:15]([NH:17][C:18]4[N:23]=[C:22]([C:24]5[CH:25]=[C:26]([CH:30]=[CH:31][CH:32]=5)[C:27]([OH:29])=[O:28])[C:21]([CH3:33])=[CH:20][CH:19]=4)=[O:16])[CH2:14][CH2:13]3)=[CH:11][C:5]=2[O:4]1>O>[F:34][C:3]1([F:2])[O:7][C:6]2[CH:8]=[CH:9][C:10]([C:12]3([C:15]([NH:17][C:18]4[N:23]=[C:22]([C:24]5[CH:25]=[C:26]([CH:30]=[CH:31][CH:32]=5)[C:27]([OH:29])=[O:28])[C:21]([CH3:33])=[CH:20][CH:19]=4)=[O:16])[CH2:14][CH2:13]3)=[CH:11][C:5]=2[O:4]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.FC1(OC2=C(O1)C=CC(=C2)C2(CC2)C(=O)NC2=CC=C(C(=N2)C=2C=C(C(=O)O)C=CC2)C)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
after stirring for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The sample is filtered
|
Type
|
WASH
|
Details
|
the solid washed with water (2×)
|
Type
|
FILTRATION
|
Details
|
the solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×1.0 vol)
|
Type
|
CUSTOM
|
Details
|
partially dried on the
|
Type
|
FILTRATION
|
Details
|
filter under vacuum
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solid is dried to constant weight (<1% difference) in a vacuum oven at 60° C. with a slight N2
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(OC2=C(O1)C=CC(=C2)C2(CC2)C(=O)NC2=CC=C(C(=N2)C=2C=C(C(=O)O)C=CC2)C)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |